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Compound of Interest

Compound Name: (E)-5-Oxoundec-2-enenitrile

Cat. No.: B15227247

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last database update, specific experimental spectroscopic data for (E)-5-
Oxoundec-2-enenitrile is not readily available in published literature. This guide, therefore,
provides a detailed projection of its spectroscopic characteristics based on established
principles and data from analogous structures. It includes a plausible synthetic route to obtain
the compound and standard protocols for its analysis.

Introduction

(E)-5-Oxoundec-2-enenitrile is an organic compound featuring an a,3-unsaturated nitrile and
a ketone functional group. This unique combination of functionalities makes it a potentially
interesting molecule for synthetic chemistry and materials science. Understanding its
spectroscopic signature is crucial for its identification, characterization, and quality control. This
document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for this compound, along with the detailed experimental procedures
required to obtain such data.

Proposed Synthesis

A reliable method for the synthesis of a,-unsaturated nitriles is the Wittig reaction or its
Horner-Wadsworth-Emmons variant, which generally favors the formation of the (E)-isomer. A
plausible synthetic route for (E)-5-Oxoundec-2-enenitrile would involve the reaction of 2-
oxononanal with a phosphorus ylide derived from acetonitrile.
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Reaction Scheme:

Step 1: Preparation of the Wittig Reagent: Diethyl cyanomethylphosphonate is treated with a
strong base, such as sodium hydride (NaH), to generate the corresponding phosphonate
carbanion.

Step 2: Olefination: The resulting carbanion is then reacted with 2-oxononanal. The reaction
proceeds via a nucleophilic addition to the aldehyde, followed by elimination to form the
carbon-carbon double bond, yielding (E)-5-Oxoundec-2-enenitrile.

Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data for a novel organic
compound like (E)-5-Oxoundec-2-enenitrile.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard (O ppm).

'H NMR Spectroscopy: The *H NMR spectrum is acquired on a 400 MHz (or higher)
spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-
2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to
achieve a good signal-to-noise ratio.

13C NMR Spectroscopy: The 13C NMR spectrum is acquired on the same spectrometer,
typically operating at 100 MHz for carbon. A proton-decoupled sequence is used to simplify
the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g.,
1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the
lower natural abundance of the 13C isotope.

3.2 Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the neat liquid sample is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, for a
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solid sample, a KBr pellet is prepared by grinding a small amount of the compound with KBr
powder and pressing it into a transparent disk.

o Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer. The data is typically collected over a range of 4000 to 400 cm~1 with a
resolution of 4 cm~1. A background spectrum of the empty sample holder (or pure KBr pellet)
is recorded and subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid
Chromatography (LC-MS).

« lonization: Electron lonization (El) is a common method for GC-MS, operating at a standard
energy of 70 eV. For LC-MS, softer ionization techniques like Electrospray lonization (ESI) or
Atmospheric Pressure Chemical lonization (APCI) are used to generate the molecular ion
with less fragmentation.

o Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a
mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound
(e.g., m/z 50-300).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (E)-5-Oxoundec-2-
enenitrile.

Table 1: Predicted *H NMR Data (400 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.8-7.0 Doublet of Triplets 1H H-3
~5.8-6.0 Doublet 1H H-2
~27-28 Triplet 2H H-4
~25-26 Triplet 2H H-6
~15-16 Multiplet 2H H-7
~12-14 Multiplet 6H H-8, H-9, H-10
~0.8-0.9 Triplet 3H H-11

Table 2: Predicted *3C NMR Data (100 MHz, CDCls)

Chemical Shift (6, ppm) Assighment
~ 208 C-5 (C=0)
~ 145 C-3
~118 C-1 (C=N)
~110 C-2
~ 40 C-6
~35 C-4
~31 C-9
~29 C-8
~24 C-7
~22 C-10
~14 C-11
Table 3: Predicted IR Data (Thin Film)
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Wavenumber (cm~?) Intensity Assignment

~ 2225 Medium C=N stretch (conjugated)

~ 1690 Strong C=0 stretch (a,B-unsaturated)
~ 1630 Medium C=C stretch

~ 970 Strong =C-H bend (trans)

2955, 2925, 2855 Medium-Strong C-H stretch (aliphatic)

Table 4: Predicted Mass Spectrometry Data (EI)

m/z Proposed Fragment
179 [M]* (Molecular lon)
150 [M - CzHs]* (a-cleavage)
122 [M - CaHo]* (McLafferty rearrangement)
99 [CeH1:COJ*
71 [CsH11]*
55 [CaH7]*
Visualizations

The following diagrams illustrate the proposed workflow for the synthesis and analysis of (E)-5-
Oxoundec-2-enenitrile.
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Caption: Synthetic and analytical workflow for (E)-5-Oxoundec-2-enenitrile.

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of (E)-5-
Oxoundec-2-enenitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15227247#spectroscopic-data-nmr-ir-ms-of-e-5-
oxoundec-2-enenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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